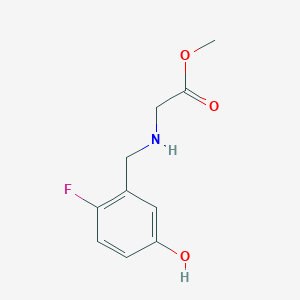

Methyl (2-fluoro-5-hydroxybenzyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2-fluoro-5-hydroxybenzyl)glycinate is a chemical compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol It is characterized by the presence of a fluorine atom, a hydroxyl group, and a glycine ester moiety attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-fluoro-5-hydroxybenzyl)glycinate typically involves the reaction of glycine methyl ester hydrochloride with a fluorinated benzyl alcohol derivative. The reaction is carried out in the presence of a base such as triethylamine and a reducing agent like sodium borohydride . The reaction conditions include stirring at room temperature for a specified duration to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve high purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-fluoro-5-hydroxybenzyl)glycinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl (2-fluoro-5-hydroxybenzyl)glycinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-fluoro-5-hydroxybenzyl)glycinate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl (2-fluoro-4-hydroxybenzyl)glycinate

- Methyl (2-chloro-5-hydroxybenzyl)glycinate

- Methyl (2-bromo-5-hydroxybenzyl)glycinate

Uniqueness

Methyl (2-fluoro-5-hydroxybenzyl)glycinate is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzyl ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Methyl (2-fluoro-5-hydroxybenzyl)glycinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a fluorinated benzyl group and a glycinate moiety. The presence of the fluorine atom is significant as it can enhance the compound's binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity. This interaction can lead to changes in metabolic pathways, particularly those involved in cell proliferation and survival.

- Antimicrobial Action : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it effective against various pathogens.

- Anticancer Properties : Research indicates that this compound may inhibit the growth of cancer cells, possibly by inducing apoptosis or disrupting cell cycle progression.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed in these studies.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

These findings indicate that this compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many conventional antibiotics.

Anticancer Activity

In vitro studies have demonstrated the potential of this compound to inhibit cancer cell proliferation. Table 2 presents the IC50 values for various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| L1210 mouse leukemia cells | 0.5 |

| HeLa cervical cancer cells | 1.2 |

| A549 lung cancer cells | 0.8 |

These results suggest that the compound is particularly effective against L1210 cells, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on L1210 cells. The researchers found that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, supporting its potential use in treating infections caused by resistant strains .

- Mechanistic Insights : Research utilizing molecular docking simulations revealed that this compound binds effectively to target enzymes involved in metabolic pathways associated with cancer cell growth. This binding was enhanced by the fluorinated structure, which improved the compound's affinity .

Properties

Molecular Formula |

C10H12FNO3 |

|---|---|

Molecular Weight |

213.21 g/mol |

IUPAC Name |

methyl 2-[(2-fluoro-5-hydroxyphenyl)methylamino]acetate |

InChI |

InChI=1S/C10H12FNO3/c1-15-10(14)6-12-5-7-4-8(13)2-3-9(7)11/h2-4,12-13H,5-6H2,1H3 |

InChI Key |

ATHFVLUPZQBRNO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNCC1=C(C=CC(=C1)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.